molecular formula C20H17N3O4 B11193220 N-(1,3-benzodioxol-5-yl)-2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide

N-(1,3-benzodioxol-5-yl)-2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide

Cat. No.: B11193220
M. Wt: 363.4 g/mol
InChI Key: SCRZVWFTSYRZLA-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)ACETAMIDE is a complex organic compound that features a benzodioxole ring and a dihydropyrimidinone moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)ACETAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Dihydropyrimidinone Core: This often involves the Biginelli reaction, where an aldehyde, a β-keto ester, and urea are condensed under acidic conditions.

    Coupling Reactions: The final step might involve coupling the benzodioxole derivative with the dihydropyrimidinone core using amide bond formation techniques, such as using carbodiimide reagents.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions could target the carbonyl groups in the dihydropyrimidinone moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound might serve as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Pharmacology: Investigation of its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Biochemistry: Study of its interactions with biological macromolecules.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

Mechanism of Action

The mechanism by which N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)ACETAMIDE exerts its effects would depend on its specific biological target. Generally, such compounds might:

    Inhibit Enzymes: By binding to the active site or allosteric sites.

    Modulate Receptors: Acting as agonists or antagonists.

    Interact with DNA/RNA: Affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL)ACETAMIDE: Lacks the phenyl group, which might affect its biological activity.

    N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)PROPIONAMIDE: Has a different acyl group, potentially altering its chemical properties.

Uniqueness

The presence of both the benzodioxole and dihydropyrimidinone moieties in N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)ACETAMIDE might confer unique biological activities and chemical properties, making it a compound of interest for further research.

Properties

Molecular Formula

C20H17N3O4

Molecular Weight

363.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-methyl-6-oxo-2-phenylpyrimidin-1-yl)acetamide

InChI

InChI=1S/C20H17N3O4/c1-13-9-19(25)23(20(21-13)14-5-3-2-4-6-14)11-18(24)22-15-7-8-16-17(10-15)27-12-26-16/h2-10H,11-12H2,1H3,(H,22,24)

InChI Key

SCRZVWFTSYRZLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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